3-Methoxy-3-methylpiperidine
Overview
Description
3-Methoxy-3-methylpiperidine is a chemical compound with the CAS Number: 1420816-40-5 . It has a molecular weight of 129.2 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-methylpiperidine can be represented by the InChI code: 1S/C7H15NO/c1-7(9-2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 . This indicates that the molecule contains seven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom .Scientific Research Applications
Antitumor Agents
A significant application of 3-Methoxy-3-methylpiperidine derivatives is in the development of potential antitumor agents. For instance, replacing the 3'-methoxy group of amsacrine with a 3'-methylamino group results in compounds with in vivo activity against experimental solid tumors, including Lewis lung carcinoma. These compounds exhibit higher DNA binding, water solubility, and in vivo solid tumor activity compared to their amsacrine counterparts (Atwell et al., 1986).
Synthesis and Biological Evaluation
The synthesis of potent 4-aryl methoxypiperidinol inhibitors of the dopamine transporter has been described, where symmetrical para substituents of the benzene rings are crucial for high potency in binding to the transporter. One specific compound, 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine, demonstrates significant binding potency and increases locomotor activity in mice (Lapa et al., 2005).
Stereoselective Synthesis
A novel method using electrochemical oxidation has been used for the stereoselective synthesis of 2,3,6-trihydroxylated 5S-piperidine derivatives. This method involves converting N-protected piperidines to N-protected 1-methoxypiperidines, providing a new synthetic route to various triacetoxypiperidine derivatives (Furukubo et al., 2004).
Insecticidal Alkaloid Synthesis
An efficient, enantioselective total synthesis of a specific insecticidal piperidine alkaloid, (2R,3R,6R)-N-methyl-6-(deca-1′,3′,5′-trienyl)-3-methoxy-2-methylpiperidine, has been achieved starting from d-alanine. This synthesis involves controlling the chiral center at C-6 by hydrogenation of imine and introducing a side chain through Julia olefination (Nakatani et al., 2006).
Electrophilic Methylating Agent
1-Methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) serves as a bench- and air-stable compound that becomes a powerful electrophilic methylating agent upon one-electron electrochemical oxidation. This method is utilized for the electrochemical methylation of aromatic acids (Norcott et al., 2019).
Safety and Hazards
3-Methoxy-3-methylpiperidine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-methoxy-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDQJARPYHCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylpiperidine | |
CAS RN |
1420816-40-5 | |
Record name | 3-methoxy-3-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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